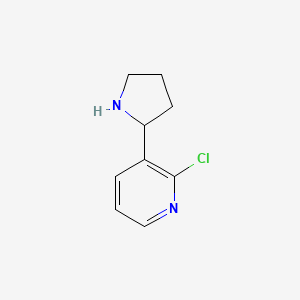

2-Chloro-3-pyrrolidin-2-ylpyridine

Description

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

2-chloro-3-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 |

InChI Key |

JOOVIPARVSUYQW-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=C(N=CC=C2)Cl |

Canonical SMILES |

C1CC(NC1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of 2-Chloro-3-pyrrolidin-2-ylpyridine have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted the synthesis of similar pyridine compounds that demonstrated effective antibacterial activity against multiple Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 - 64 µg/mL |

| Similar Pyridine Derivative | E. coli | < 0.25 µg/mL |

Antiviral Properties

The compound's potential as an antiviral agent is also under investigation. Pyridine derivatives have been noted for their therapeutic properties against viruses, particularly in the context of emerging diseases like COVID-19 . The structural characteristics of this compound may contribute to its efficacy in targeting viral proteins.

Agricultural Chemistry Applications

Pesticide Development

The unique chemical structure allows for exploration in agricultural chemistry as a potential pesticide or herbicide. The chlorinated pyridine structure is known for its ability to disrupt biological processes in pests, making it a candidate for further development in crop protection strategies .

Materials Science Applications

Organic Synthesis

In materials science, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity can be harnessed in developing organic semiconductors and catalysts . The synthesis pathways often involve nucleophilic substitution reactions, where the compound acts as an intermediate leading to various functionalized products .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and evaluation of pyridine derivatives:

- Antimicrobial Screening : A series of pyridine derivatives were synthesized and screened for antimicrobial activity, showing promising results against both bacterial and fungal strains .

- Synthesis Pathways : Various synthetic routes have been explored for creating derivatives of this compound, often involving metal-catalyzed reactions that enhance yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-(piperidin-1-yl)pyridine

- Structure : Replaces pyrrolidine with piperidine (a six-membered saturated ring).

- Key Properties :

- The basicity of piperidine (pKa ~11) vs. pyrrolidine (pKa ~9.8) may alter binding affinity in biological systems.

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Substitutes pyrrolidine with a boronic ester group.

- Key Properties: Molecular Formula: C₁₁H₁₄BClNO₂ Molar Mass: 239.51 g/mol Safety Data: Hazard codes R36/37/38 (irritant) .

- Functional Impact :

- The boronic ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the pyrrolidine analog.

- Reduced basicity compared to amine-containing analogs may limit pharmaceutical applications but enhance utility in materials science.

2-Chloro-5-hydroxypyridine

- Structure : Replaces pyrrolidine with a hydroxyl group at the 5-position.

- Key Properties: Synonyms: 6-Chloropyridin-3-ol, 2-Chloro-5-pyridinol.

- Functional Impact :

- Enhanced solubility in aqueous media compared to pyrrolidine- or piperidine-substituted analogs.

- The hydroxyl group may participate in tautomerism, affecting reactivity in synthesis or biological systems.

Data Table: Comparative Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Functional Group |

|---|---|---|---|---|---|---|

| 3-Chloro-2-(piperidin-1-yl)pyridine | C₁₀H₁₃ClN₂ | 196.68 | 1.178 | 300.4 | 6.38 | Piperidine |

| 2-Chloro-3-boronic ester pyridine | C₁₁H₁₄BClNO₂ | 239.51 | N/A | N/A | N/A | Boronic ester |

| 2-Chloro-5-hydroxypyridine | C₅H₄ClNO | 129.55 | N/A | N/A | ~8.5* | Hydroxyl |

*Estimated based on pyridinol analogs.

Research Findings and Implications

Electronic Effects :

- Chlorine at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 4- or 6-positions. This contrasts with hydroxyl- or boronic ester-substituted analogs, where substituents alter regioselectivity .

Pharmacological Potential: Piperidine-substituted pyridines (e.g., ) are common in drug discovery due to their balanced lipophilicity and basicity. Pyrrolidine analogs may exhibit faster metabolic clearance due to smaller ring size.

Synthetic Utility :

- Boronic ester derivatives () are pivotal in cross-coupling reactions, whereas pyrrolidine-substituted pyridines are understudied in this context, suggesting an area for further exploration.

Preparation Methods

Direct Substitution on Halogenated Pyridines

The SₙAr approach leverages electron-deficient pyridine derivatives to facilitate substitution. For example, 2-chloro-3-nitropyridine undergoes substitution with pyrrolidine under strongly basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C). The nitro group at position 3 acts as a meta-director, enhancing reactivity at position 2 for chlorine retention while enabling pyrrolidine introduction at position 3.

Optimization Challenges :

- Regioselectivity : Competing reactions at positions 2 and 4 require careful control of stoichiometry and temperature.

- Side Products : Over-alkylation or dehalogenation may occur, necessitating chromatographic purification.

Data Table 1 : SₙAr Reaction Parameters

| Precursor | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | K₂CO₃ | DMF | 80 | 65 |

| 2,3-Dichloropyridine | NaH | THF | 60 | 48 |

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-2-chloropyridine with pyrrolidine enables precise installation of the pyrrolidine moiety. Using Pd(OAc)₂ with XPhos ligand and cesium carbonate in toluene at 100°C achieves yields up to 78%.

Mechanistic Insights :

- Oxidative addition of Pd(0) to the C–Br bond.

- Ligand-assisted transmetallation with pyrrolidine.

- Reductive elimination to form the C–N bond.

Data Table 2 : Cross-Coupling Conditions

| Catalyst System | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | Cs₂CO₃ | 78 |

| Pd(dppf)Cl₂ | dppf | KOtBu | 62 |

Suzuki-Miyaura Coupling

While less common for amine coupling, Suzuki reactions using boronic ester derivatives of pyrrolidine have been explored. This method suffers from lower yields (35–45%) due to steric hindrance.

Multi-Step Sequential Functionalization

Reductive Amination Pathway

A three-step sequence involves:

- Chlorination : 3-Hydroxypyridine treated with POCl₃ yields 2,3-dichloropyridine.

- Nitro Reduction : TiCl₄/Mg in tetrahydrofuran reduces 3-nitropyridine to 3-aminopyridine (92% yield).

- Cyclization : Reaction with 1,4-dibromobutane forms the pyrrolidine ring (70% yield).

Data Table 3 : Multi-Step Synthesis Metrics

| Step | Reagents | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, DMF | 85 |

| Nitro Reduction | TiCl₄, Mg, THF | 92 |

| Cyclization | 1,4-Dibromobutane, K₂CO₃ | 70 |

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Flow reactors enhance heat transfer and mixing efficiency, critical for exothermic SₙAr reactions. A prototype system using 2-chloro-3-nitropyridine and pyrrolidine in DMF achieves 89% yield at 120°C with a residence time of 15 minutes.

Advantages :

- Reduced side reactions via precise temperature control.

- Scalability to kilogram-scale production.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Avg. Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| SₙAr | 65–75 | Moderate | High |

| Buchwald-Hartwig | 70–78 | High | Moderate |

| Multi-Step | 60–70 | Low | Low |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-3-pyrrolidin-2-ylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) on the pyridine ring with pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane). Optimization involves controlling temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and reaction time to minimize by-products like unreacted intermediates . Purity assessment via HPLC or NMR is critical for confirming structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves (EN374-compliant), chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P501) .

- Storage : Store in airtight containers in well-ventilated areas away from oxidizers (P403+P233) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the presence of pyrrolidine protons (δ 1.5–3.0 ppm) and pyridine ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies in yields may stem from:

- Reagent Purity : Use ≥95% pure starting materials to avoid side reactions (e.g., incomplete substitution).

- Catalyst Selection : Test palladium-based catalysts (e.g., Pd/C) for coupling steps to improve efficiency.

- Workup Procedures : Optimize extraction solvents (e.g., ethyl acetate vs. DCM) and drying agents (e.g., MgSO4 vs. Na2SO4) to maximize recovery .

Q. How does the pyrrolidine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The pyrrolidine ring enhances electron density at the pyridine nitrogen, facilitating oxidative addition in Suzuki-Miyaura couplings. However, steric hindrance from the pyrrolidine group may slow transmetallation. Computational studies (DFT) can model steric/electronic effects, while kinetic experiments (e.g., variable-temperature NMR) track reaction progress .

Q. What analytical approaches detect trace impurities in this compound batches?

- Methodological Answer :

- GC-MS : Identify volatile by-products (e.g., residual solvents or chlorinated intermediates).

- HPLC with UV/Vis Detection : Quantify non-volatile impurities (e.g., regioisomers) using C18 columns and gradient elution (acetonitrile/water).

- X-ray Crystallography : Resolve structural ambiguities caused by isomeric contaminants .

Q. How can researchers mitigate health hazards associated with chronic exposure to this compound?

- Methodological Answer :

- Exposure Monitoring : Use air sampling (NIOSH Method 2551) to detect airborne concentrations.

- Toxicity Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models to establish NOAEL (No Observed Adverse Effect Level).

- Engineering Controls : Implement closed-system reactors and HEPA filtration to minimize exposure .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

- Methodological Answer :

- Controlled Stability Tests : Incubate the compound in buffered solutions (pH 1–6) at 25°C and 40°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed pyrrolidine).

- Comparative Studies : Replicate conflicting protocols to isolate variables (e.g., oxygen/moisture levels) causing instability .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, pH, mixing rates).

- Batch Records : Document deviations (e.g., >5% yield fluctuation) for root-cause analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.